4-Pentylcyclohexanol
Overview
Description
4-Pentylcyclohexanol is an organic compound with the molecular formula C₁₁H₂₂O. It is a cyclohexanol derivative where a pentyl group is attached to the fourth carbon of the cyclohexane ring. This compound is used in various chemical syntheses and has applications in different fields of research.
Scientific Research Applications
4-Pentylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways involving alcohols and their derivatives. It may also serve as a model compound for understanding the metabolism of similar alcohols in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals. Its unique structure allows for the creation of compounds with desirable sensory properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylcyclohexanol can be synthesized through the hydrogenation of 4-pentylcyclohexanone. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-pentylcyclohexanone in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-pentylcyclohexanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced back to its corresponding alkane, 4-pentylcyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 4-Pentylcyclohexanone.
Reduction: 4-Pentylcyclohexane.
Substitution: 4-Pentylcyclohexyl chloride.
Comparison with Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
4-Methylcyclohexanol: Similar structure but with a methyl group instead of a pentyl group.
4-Ethylcyclohexanol: Contains an ethyl group in place of the pentyl group.
Uniqueness: 4-Pentylcyclohexanol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The pentyl group increases the compound’s hydrophobicity, affecting its solubility and reactivity. This makes this compound particularly useful in applications where longer alkyl chains are desirable, such as in the synthesis of hydrophobic compounds or in studies involving lipid interactions.
Properties
IUPAC Name |
4-pentylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWGPISIUNUREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202812 | |
Record name | Cyclohexanol, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54410-90-1 | |
Record name | 4-Pentylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54410-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 4-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54410-90-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanol, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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